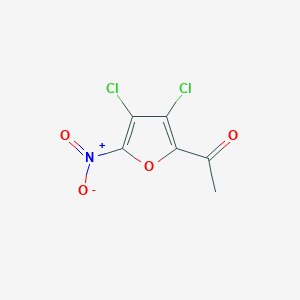
Ethanone,1-(3,4-dichloro-5-nitro-2-furanyl)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethanone, 1-(3,4-dichloro-5-nitro-2-furanyl)-: is a chemical compound with the molecular formula C6H3Cl2NO4 . It is characterized by the presence of a furan ring substituted with dichloro and nitro groups, making it a compound of interest in various chemical and industrial applications .
Vorbereitungsmethoden
The synthesis of Ethanone, 1-(3,4-dichloro-5-nitro-2-furanyl)- typically involves the nitration of a suitable furan derivative followed by chlorination. The reaction conditions often require the use of strong acids like sulfuric acid and nitric acid for nitration, and chlorine gas or other chlorinating agents for the chlorination step . Industrial production methods may involve continuous flow reactors to ensure consistent quality and yield of the product.
Analyse Chemischer Reaktionen
Ethanone, 1-(3,4-dichloro-5-nitro-2-furanyl)- undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Reduction: The compound can be reduced to form different derivatives, depending on the reagents and conditions used.
Substitution: The chlorine atoms can be substituted with other groups using nucleophilic substitution reactions.
Common reagents used in these reactions include hydrogen gas, catalysts like palladium on carbon, and nucleophiles like amines or thiols. Major products formed from these reactions include amino derivatives, substituted furans, and other functionalized compounds.
Wissenschaftliche Forschungsanwendungen
Ethanone, 1-(3,4-dichloro-5-nitro-2-furanyl)- has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a lead compound for the development of new pharmaceuticals.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of Ethanone, 1-(3,4-dichloro-5-nitro-2-furanyl)- involves its interaction with various molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to antimicrobial effects. The dichloro groups enhance the compound’s stability and reactivity, making it a versatile intermediate in chemical synthesis .
Vergleich Mit ähnlichen Verbindungen
Ethanone, 1-(3,4-dichloro-5-nitro-2-furanyl)- can be compared with other similar compounds such as:
- Ethanone, 1-(2,5-dichloro-3-nitrophenyl)-
- Ethanone, 1-(4,5-dihydro-2-methyl-5-nitro-4-phenyl-3-furanyl)-
These compounds share similar structural features but differ in their specific substituents and reactivity. The presence of different substituents can significantly affect their chemical properties and applications .
Eigenschaften
CAS-Nummer |
122587-20-6 |
|---|---|
Molekularformel |
C6H3Cl2NO4 |
Molekulargewicht |
223.99 g/mol |
IUPAC-Name |
1-(3,4-dichloro-5-nitrofuran-2-yl)ethanone |
InChI |
InChI=1S/C6H3Cl2NO4/c1-2(10)5-3(7)4(8)6(13-5)9(11)12/h1H3 |
InChI-Schlüssel |
XFXWVERCUJGBEA-UHFFFAOYSA-N |
SMILES |
CC(=O)C1=C(C(=C(O1)[N+](=O)[O-])Cl)Cl |
Kanonische SMILES |
CC(=O)C1=C(C(=C(O1)[N+](=O)[O-])Cl)Cl |
Key on ui other cas no. |
122587-20-6 |
Synonyme |
Ethanone, 1-(3,4-dichloro-5-nitro-2-furanyl)- |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.















